molecular formula C14H17NO3 B3015782 4-(2,6-Diethylanilino)-4-oxobut-2-enoic acid CAS No. 306935-77-3

4-(2,6-Diethylanilino)-4-oxobut-2-enoic acid

Cat. No. B3015782
CAS RN: 306935-77-3
M. Wt: 247.294
InChI Key: HPUZNWHASPOJPF-CMDGGOBGSA-N
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Description

4-(2,6-Diethylanilino)-4-oxobut-2-enoic acid, also known as DEAB, is a small molecule inhibitor that has been widely used in scientific research. DEAB is a yellow crystalline powder that is soluble in organic solvents such as ethanol and DMSO. It was first synthesized in 1975 by Michael J. Waring and colleagues at the University of Newcastle upon Tyne.

Scientific Research Applications

1. Molecular Structure and Properties

  • The molecular structure of compounds similar to 4-(2,6-Diethylanilino)-4-oxobut-2-enoic acid shows planarity and intramolecular hydrogen bonding, influencing their physical and chemical properties (Lo & Ng, 2009).

2. Synthesis of Heterocyclic Compounds

  • 4-(2,6-Diethylanilino)-4-oxobut-2-enoic acid derivatives are used as starting materials for synthesizing various heterocyclic compounds, which are crucial in developing new therapeutic agents (El-Hashash et al., 2015).

3. Antimicrobial and Antibacterial Activities

  • Derivatives of this acid have shown promise in antimicrobial activities, offering potential in the development of new antimicrobial agents (El-Hashash et al., 2014).

4. Potential Neuroprotective Agents

  • Some derivatives act as inhibitors of kynurenine-3-hydroxylase, indicating their potential as neuroprotective agents (Drysdale et al., 2000).

5. Building Blocks in Biologically Active Compounds Synthesis

  • These compounds serve as building blocks in the synthesis of biologically active compounds, offering diverse applications in medicinal chemistry (Tolstoluzhsky et al., 2008).

6. Development of New Therapeutic Agents

  • Synthesis of novel heterocycles from these compounds contributes to the development of new therapeutic agents with potential applications in various fields of medicine (Bykov et al., 2018).

7. Hemostatic Activity

  • Certain derivatives have been studied for their hemostatic activity, which could lead to the development of new treatments for blood coagulation disorders (Pulina et al., 2017).

properties

IUPAC Name

(E)-4-(2,6-diethylanilino)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-3-10-6-5-7-11(4-2)14(10)15-12(16)8-9-13(17)18/h5-9H,3-4H2,1-2H3,(H,15,16)(H,17,18)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUZNWHASPOJPF-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,6-Diethylanilino)-4-oxobut-2-enoic acid

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